molecular formula C12H19BO2S B1440211 5-Ethylthiophene-2-boronic acid pinacol ester CAS No. 1447710-10-2

5-Ethylthiophene-2-boronic acid pinacol ester

Cat. No.: B1440211
CAS No.: 1447710-10-2
M. Wt: 238.16 g/mol
InChI Key: SPNIWDLPUBCHPG-UHFFFAOYSA-N
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Description

5-Ethylthiophene-2-boronic acid pinacol ester is a type of organoboron compound. It is a versatile reagent used in various chemical reactions . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of this compound involves the use of a radical approach. This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized in this process .


Molecular Structure Analysis

The molecular formula of this compound is C12H19BO2S . The molecular weight is 238.15 .


Chemical Reactions Analysis

This compound is used in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron reagent is transferred from boron to palladium during the transmetalation process .

Scientific Research Applications

Polymer Synthesis

5-Ethylthiophene-2-boronic acid pinacol ester is utilized in polymer chemistry, particularly in the synthesis of hyperbranched polythiophene with a high degree of branching. This process involves catalyst-transfer Suzuki–Miyaura coupling reactions, demonstrating the compound's utility in creating nearly defect-free hyperbranched polymers with specific functionalities (Segawa, Higashihara, & Ueda, 2013).

Analytical Challenges and Strategies

In analytical chemistry, pinacolboronate esters, including variants similar to this compound, present unique challenges due to their propensity for hydrolysis. Strategies to stabilize these compounds for chromatographic purity analysis involve unconventional approaches, including the use of non-aqueous and aprotic diluents and highly basic mobile phases, to ensure accurate assessment of their quality (Zhong et al., 2012).

Heterogeneous Catalysis

The compound finds application in heterogeneously catalyzed synthesis of boronic acid pinacol esters. Research has optimized reaction conditions for the borylation of aryl halides, establishing a selective route to a diverse set of boronic acid pinacol esters, highlighting its versatility in organic synthesis (Pandarus et al., 2014).

Photocatalysis

In the field of photocatalysis, methods have been developed for the metal- and additive-free borylation of haloarenes to boronic acids and esters. This approach, applicable to this compound, avoids the use of expensive and toxic metal catalysts, offering a simpler and more environmentally friendly synthetic route (Mfuh et al., 2017).

Medicinal Chemistry and Drug Discovery

The compound is also significant in medicinal chemistry, serving as an intermediate in the synthesis of complex molecules through Suzuki coupling reactions. Its role in creating libraries of biologically active compounds, such as 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, underscores its importance in drug discovery projects (Havel et al., 2018).

Future Directions

The future directions of 5-Ethylthiophene-2-boronic acid pinacol ester research could involve further exploration of its reactivity and potential applications in various chemical reactions. For instance, recent diastereoselective reactions have cast doubt on the perception of the pinacol boronic ester group (Bpin) as a bulky moiety . Therefore, a detailed experimental and computational analysis of Bpin and structurally related boronic esters could be beneficial .

Biochemical Analysis

Biochemical Properties

5-Ethylthiophene-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the coupling reaction. The nature of these interactions is primarily based on the coordination of the boron atom with the palladium catalyst, facilitating the transmetalation step essential for the coupling process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular functions. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by acting as a precursor for bioactive molecules. These bioactive molecules can interact with cellular receptors and enzymes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic ester to the palladium catalyst, leading to the formation of a new carbon-carbon bond. The compound’s ability to undergo this reaction is attributed to the stability and reactivity of the boronic ester moiety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the system. The specific enzymes and pathways involved in the metabolism of this compound are not well-characterized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its effectiveness in biochemical reactions. Detailed studies on the transport mechanisms and distribution patterns of this compound are limited .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions. Specific data on the subcellular localization of this compound are not extensively documented .

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-6-9-7-8-10(16-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNIWDLPUBCHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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